5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Light Emitting Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, analogous to the queried compound, have been utilized in the development of donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). Such materials have potential applications in organic light-emitting diodes (OLEDs), with studies showing blue-shifted fluorescence and high external quantum efficiency in OLEDs using derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles (Cooper et al., 2022).
Liquid Crystalline Properties
- Bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their liquid crystalline properties, demonstrating enantiotropic nematic and smectic A phases. Such compounds could be of interest for advanced material applications (Zhu et al., 2009).
Antimicrobial and Antitubercular Activity
- Isoxazole clubbed 1,3,4-oxadiazole derivatives, similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds in this series showed significant activity against E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).
Fluorescent Sensor Properties
- A series of 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized and investigated for their fluorescent sensor properties, particularly for fluoride anion detection in solutions. The sensory compounds showed UV absorption shift and fluorescence emission shift, dependent on the substituent attached (Kwak et al., 2007).
Antifungal and Apoptotic Effects
- Triazole-oxadiazole compounds, related to the chemical structure , have been synthesized and tested for antifungal and apoptotic activity against various Candida species. Some compounds were identified as potent antifungal agents and showed an apoptotic effect on Candida cells (Çavuşoğlu et al., 2018).
Anticonvulsant Activity
- Compounds in the oxadiazole class have been investigated for their anticonvulsant activities, with some showing significant effects in models. It suggests a potential pharmaceutical application for neurological disorders (Almasirad et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that many compounds interact with their targets by binding to them, which can lead to changes in the target’s function
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and the pathways they affect
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole. These factors can include temperature, pH, the presence of other molecules, and more. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Properties
IUPAC Name |
5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-10-6-5-9-13(14)18)17-19-16(21-24-17)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMBBCWIWLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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